Ethyl (S)-(+)-mandelate
Overview
Description
Ethyl (S)-(+)-mandelate is a compound with notable importance in organic chemistry. It has applications in artificial flavorings, perfumes, and as precursors for the synthesis of various medicines and pesticides. Its repellent effect against mosquitoes and black flies has also been reported.
Synthesis Analysis
The synthesis of Ethyl (S)-(+)-mandelate involves alcoholysis using mandelonitrile, absolute alcohol, and concentrated sulfuric acid. This method leads to the production of ethyl mandelate, which is obtained through neutralization, desalting, recycling alcohol, washing, drying, and rectification processes. Factors affecting the quality and yield include reaction temperature and the mass ratio of mandelonitrile to absolute alcohol (Yin Guo-hu, 2014).
Molecular Structure Analysis
While specific studies on the molecular structure of Ethyl (S)-(+)-mandelate were not found, similar compounds, such as ethylene and ethyl chloride, have been extensively studied. These studies provide insights into the molecular geometry, bond angles, and distances, which can be indicative of the structure of Ethyl (S)-(+)-mandelate.
Chemical Reactions and Properties
Ethyl (S)-(+)-mandelate undergoes various chemical reactions, including oxidation and aminolysis. Its reaction with chromic acid is of the first order with respect to the oxidant, ester, and hydrogen ions. The main product of oxidation is Ph·CO·CO2Et, and a mechanism involving C–H bond rupture in the rate-determining step has been suggested (D. Jha & G. V. Bakore, 1971).
Scientific Research Applications
Ethyl mandelate has been identified as a potent repellent against mosquitoes and black flies, ranking as one of the best repellents in entomological tests conducted in Canada (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).
It serves as a precursor for the synthesis of various medicines and pesticides. Also, its esters are used in artificial flavorings and perfumes (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).
In pharmaceutical research, Ethyl (S)-(+)-mandelate has been used in the synthesis of novel analgesics. For instance, both enantiomers of E-3710, a new analgesic, were prepared using Ethyl (S)-(+)-mandelate (Hueso-Rodríguez et al., 1993).
It also plays a role in organic synthesis, particularly in stereoselective reactions. For example, the synthesis of enantiopure hexahydro-furo[3,4-c]pyrazoles starting from Ethyl (S)-(+)-mandelate (Benassuti, Garanti, & Molteni, 2004).
Its derivatives are important intermediates in pharmaceutical synthesis, and efficient routes for their production are highly desirable. The study by Liu et al. (2019) developed a co-immobilization strategy for the biosynthesis of (±)-Ethyl Mandelate (Liu et al., 2019).
In the field of electrochemistry, Ethyl mandelate has been produced via asymmetric electroreduction, demonstrating its utility in chiral synthesis (Wang et al., 2020).
Ethyl mandelate has been used in the study of kinetics and reaction mechanisms, such as in the oxidation of ethyl mandelate by chromic acid (Jha & Bakore, 1971).
The compound is also involved in photochemical reactions, as demonstrated by the study of Shengkui Hu and Douglas C. Neckers (1996), which isolated new photoproducts from reactions involving ethyl phenylglyoxylate (Hu & Neckers, 1996).
Safety And Hazards
properties
IUPAC Name |
ethyl (2S)-2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-(+)-mandelate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.